[Met]-beta-Amyloid (1-28), mouse, rat is a synthetic peptide that represents a fragment of the amyloid beta peptide, which is significant in the study of Alzheimer's disease. This compound is used in various research applications, particularly in the investigation of amyloid plaque formation and neurodegenerative processes associated with Alzheimer's disease. The peptide sequence includes a methionine substitution at the N-terminus, which may influence its biochemical properties and interactions with amyloid plaques.
[Met]-beta-Amyloid (1-28) can be sourced from several suppliers specializing in peptide synthesis, such as Creative Peptides and MedChemExpress. These suppliers provide high-purity synthetic peptides suitable for research purposes, including custom synthesis options to meet specific experimental needs .
This compound falls under the classification of neuropeptides and amyloid beta peptides. It is specifically categorized as a fragment of the amyloid beta peptide, which is implicated in the pathogenesis of Alzheimer's disease. The classification is critical for understanding its biological role and potential therapeutic applications.
The synthesis of [Met]-beta-Amyloid (1-28) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin.
The molecular structure of [Met]-beta-Amyloid (1-28) consists of 28 amino acids, with a methionine residue at position 1. The sequence influences its folding and aggregation properties, critical for studying amyloid pathology.
The molecular formula can be represented as , reflecting its complex composition. The specific sequence contributes to its interaction with other amyloid forms and cellular receptors.
[Met]-beta-Amyloid (1-28) can undergo several chemical reactions relevant to its function:
Studies have shown that modifications at the N-terminus, such as methionine substitution, can alter aggregation kinetics and binding affinities to other amyloid forms, impacting its neurotoxic properties .
The mechanism of action involves several steps:
Experimental data indicate that alterations in aggregation behavior can significantly impact neurotoxicity levels, making this compound crucial for understanding Alzheimer's disease mechanisms .
Relevant analytical techniques include mass spectrometry for molecular weight determination and nuclear magnetic resonance spectroscopy for structural analysis.
[Met]-beta-Amyloid (1-28) is primarily used in:
This compound serves as a critical tool in advancing our understanding of Alzheimer's disease pathology and developing potential treatments aimed at mitigating its effects on neuronal health.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0